molecular formula C17H19N3O4S B2833930 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 552309-72-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Katalognummer B2833930
CAS-Nummer: 552309-72-5
Molekulargewicht: 361.42
InChI-Schlüssel: HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism in Elderly Patients

One study on the pharmacokinetics of intravenous paracetamol in elderly patients highlights the significance of understanding how age, sex, and genetic factors can influence the metabolism and efficacy of drugs (Liukas et al., 2011). This research is relevant as it indicates the complexities involved in drug metabolism, which could also apply to the metabolism of the mentioned compound in different population groups.

Drug Metabolism and Disposition

Another study focused on the disposition and metabolism of a novel orexin receptor antagonist, providing insights into the extensive metabolic processes that novel therapeutic agents undergo, including oxidation and conjugation, to form metabolites that can be excreted (Renzulli et al., 2011). This type of study is crucial for understanding the safety and efficacy profile of new drugs, including their potential metabolites.

Importance of Comprehensive Pharmacokinetic Studies

Comprehensive pharmacokinetic studies, such as those examining the effects of different ACE inhibitor combinations on albuminuria (Bakris et al., 2008), underscore the importance of evaluating how drugs interact with biological systems. Such research is essential for optimizing therapeutic strategies and ensuring patient safety.

Wirkmechanismus

Target of Action

The primary target of Oprea1_688307, also known as Palazestrant , is the estrogen receptor (ER). The ER is a nuclear receptor that is activated by the hormone estrogen . In its active state, the ER can regulate the expression of genes involved in cellular proliferation and differentiation, making it a critical player in the growth and development of certain types of breast cancer .

Mode of Action

Oprea1_688307 is a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER, blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction inhibits the ER’s ability to stimulate the growth of cancer cells, thereby slowing the progression of ER-positive breast cancer .

Biochemical Pathways

By inhibiting ER activity, Oprea1_688307 disrupts the normal function of this pathway, leading to decreased cellular proliferation in ER-positive breast cancer cells .

Pharmacokinetics

A study on a similar compound, opicapone, suggests that the systemic exposure to these types of compounds tends to increase in an approximately dose-proportional manner

Result of Action

The result of Oprea1_688307’s action is a reduction in the growth of ER-positive breast cancer cells . By blocking ER activity, Oprea1_688307 inhibits the cellular proliferation stimulated by this receptor. This leads to a decrease in tumor size and potentially slows the progression of the disease .

Action Environment

The action environment of Oprea1_688307 is likely to be influenced by various factors, including the presence of estrogen, the expression level of ER, and the presence of ESR1 mutations.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-12-10(2)19-17(20-16(12)22)25-8-15(21)18-7-11-4-5-13-14(6-11)24-9-23-13/h4-6H,3,7-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRMPMZQSIHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.